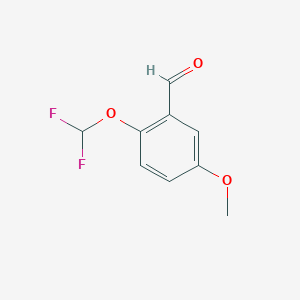

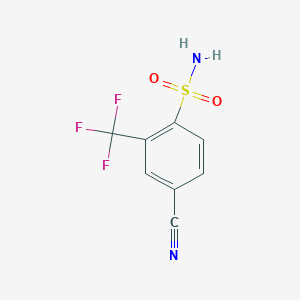

2-(Difluoromethoxy)-5-methoxybenzaldehyde

Overview

Description

The compound “2-(Difluoromethoxy)phenyl isocyanate” is similar to the requested compound. It is described as a colorless liquid with a molecular weight of 185.13 and a molecular formula of F2CHOC6H4NCO .

Synthesis Analysis

A method for synthesizing a similar compound, “5-difluoromethoxy-2-mercapto-1H-benzimidazole”, has been described in a patent . The synthesis involves reacting 4-difluoromethoxy-o-phenylenediamine with alkali and carbon disulfide in a water solvent .

Molecular Structure Analysis

The molecular structure of “2-(Difluoromethoxy)phenyl isocyanate” has been confirmed through infrared spectrum and proton NMR spectrum analyses .

Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation have been studied extensively . These processes involve transferring CF2H to C(sp2) sites in both stoichiometric and catalytic modes .

Physical And Chemical Properties Analysis

The compound “2-(Difluoromethoxy)phenyl isocyanate” has a density of 1.3±0.1 g/cm3, a boiling point of 226.6±30.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

Synthesis of Vanillin and Lignin Oxidation

Vanillin synthesis, involving similar methoxy and aldehyde functional groups, is critical in the pharmaceutical, perfumery, and food flavoring industries. The process trends and development prospects in catalytic oxidation of lignins to aromatic aldehydes like vanillin and syringaldehyde offer insights into sustainable chemical synthesis methods, emphasizing the importance of understanding such compounds' synthesis routes and their potential in creating value-added products from biomass (Tan Ju & Liao Xin, 2003; V. Tarabanko & N. Tarabanko, 2017).

Furan Derivatives from Plant Biomass

The conversion of plant biomass into furan derivatives represents a significant area of research with implications for sustainable chemistry. Compounds like 5-Hydroxymethylfurfural (HMF) and its derivatives, which share functional similarities with "2-(Difluoromethoxy)-5-methoxybenzaldehyde", serve as platform chemicals for producing a wide range of materials, including monomers, polymers, and fuels, illustrating the compound's potential in renewable resource-based chemical industries (V. M. Chernyshev, O. A. Kravchenko, & V. Ananikov, 2017).

Antioxidant and Biological Activities

The investigation into isoxazolone derivatives, which share structural elements with the target compound, highlights the importance of aromatic aldehydes in synthesizing biologically active molecules. These compounds exhibit significant medicinal properties, serving as intermediates for various heterocycles, and their synthesis methods are crucial for developing new pharmaceuticals (Rima Laroum et al., 2019).

Adhesives and Material Science

The role of bio-derived platform chemicals like HMF in producing adhesives underscores the potential applications of "2-(Difluoromethoxy)-5-methoxybenzaldehyde" in material science. Research into using renewable reactants in adhesive systems points to a sustainable approach to replacing fossil-based chemicals in industries, highlighting the importance of understanding the chemical properties and applications of such compounds (Catherine Thoma et al., 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(difluoromethoxy)-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-7-2-3-8(14-9(10)11)6(4-7)5-12/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUIAXUBXNTOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

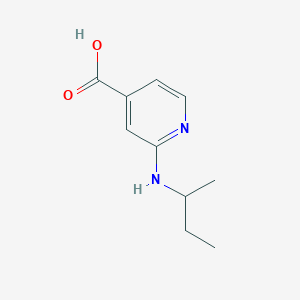

COC1=CC(=C(C=C1)OC(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethoxy)-5-methoxybenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B1438229.png)

![2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B1438233.png)

![[4-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B1438236.png)

![[1-(2-Methylpropyl)piperidin-2-yl]methanamine](/img/structure/B1438241.png)

![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1438242.png)

![2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B1438249.png)